

TAK-220: A Comparative Guide to its Anti-HIV-1 Activity

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Compound of Interest

Compound Name: Tak-220

Cat. No.: B1681209

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV-1 activity of **TAK-220** with other key CCR5 antagonists, namely Maraviroc, Vicriviroc, and Cenicriviroc. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and clinical data.

Executive Summary

TAK-220 is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By blocking the interaction between the viral glycoprotein gp120 and CCR5, **TAK-220** effectively inhibits viral entry and subsequent replication.[2] This guide presents a comparative analysis of **TAK-220**'s in vitro efficacy, mechanism of action, and safety profile against other notable CCR5 antagonists.

Data Presentation: Comparative In Vitro Anti-HIV-1 Activity

The following tables summarize the in vitro anti-HIV-1 activity of **TAK-220** and its comparators. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Potency Against R5-Tropic HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

Compound	Mean EC90 (nM)	Mean IC50 (nM)	HIV-1 Isolates	Reference
TAK-220	13	3.12 - 13.47	R5 Clinical Isolates	[1] [2]
Maraviroc	Not consistently reported	~1 (range 0.3-2.9)	R5 Primary Isolates	[3]
Vicriviroc	Not consistently reported	~0.5 - 5	R5 Primary Isolates	N/A
Cenicriviroc	Not consistently reported	0.25 (mean)	R5 Clinical Strains	[4]

Table 2: CCR5 Receptor Binding Affinity

Compound	IC50 (nM) for RANTES Binding	Cell Line	Reference
TAK-220	3.5	CCR5-expressing CHO cells	[5]
Maraviroc	Not directly comparable	N/A	N/A
Vicriviroc	Not directly comparable	N/A	N/A
Cenicriviroc	3.1 (CCR5)	N/A	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCR5 Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed on cell membranes.

Protocol:

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor.
 - Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
- Binding Reaction:
 - In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES), and varying concentrations of the unlabeled test compound (e.g., **TAK-220**).
 - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.

- Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
- Detection and Analysis:
 - Dry the filters and add a scintillation cocktail.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay assesses the antagonist activity of a compound by measuring its ability to block the increase in intracellular calcium concentration induced by a CCR5 agonist.

Protocol:

- Cell Preparation:
 - Plate CCR5-expressing cells (e.g., CHO-CCR5 or U87.CD4.CCR5) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading:
 - Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- Compound Incubation:
 - Wash the cells to remove excess dye and add buffer containing varying concentrations of the test compound (e.g., **TAK-220**).
 - Incubate for a short period (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation and Signal Detection:

- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Initiate fluorescence reading and then inject a CCR5 agonist (e.g., RANTES) into each well.
- Continuously measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.
- Data Analysis:
 - Calculate the percentage of inhibition of the agonist-induced calcium signal for each concentration of the test compound.
 - Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximum calcium response.

HIV-1 Replication Assay in PBMCs

This assay evaluates the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

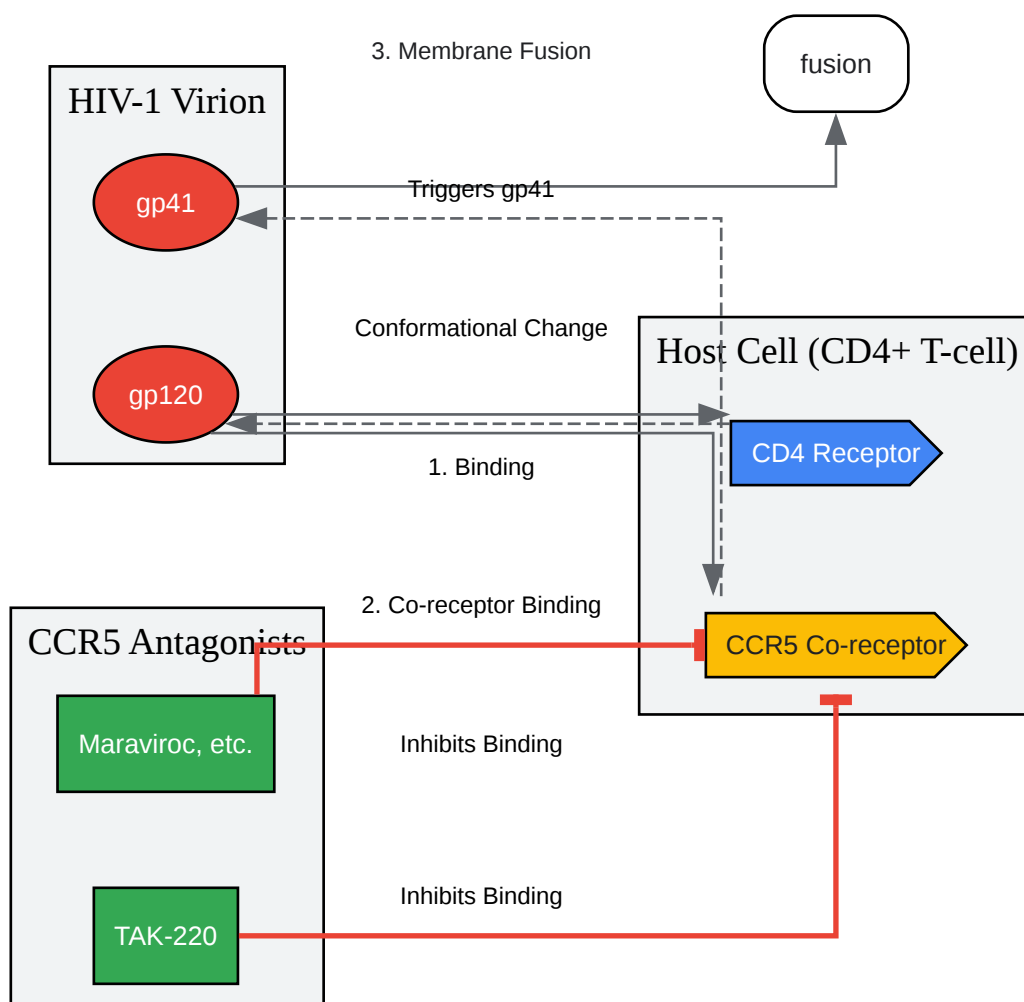
Protocol:

- PBMC Isolation and Stimulation:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
 - Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days in RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
 - After stimulation, wash the cells and resuspend them in a culture medium containing interleukin-2 (IL-2).
- Infection and Treatment:

- In a 96-well plate, add the stimulated PBMCs and infect them with a known amount of an R5-tropic HIV-1 clinical isolate.
- Simultaneously, add varying concentrations of the test compound (e.g., **TAK-220**). Include a "no drug" control.
- Culture the cells for a period of 7 days at 37°C in a CO2 incubator.
- Quantification of Viral Replication:
 - At the end of the culture period, collect the cell culture supernatant.
 - Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit. The p24 antigen is a core viral protein, and its concentration is proportional to the amount of viral replication.
- Data Analysis:
 - Calculate the percentage of inhibition of p24 production for each concentration of the test compound compared to the "no drug" control.
 - Determine the effective concentration of the compound that inhibits 50% (EC50) or 90% (EC90) of viral replication.

Mandatory Visualizations

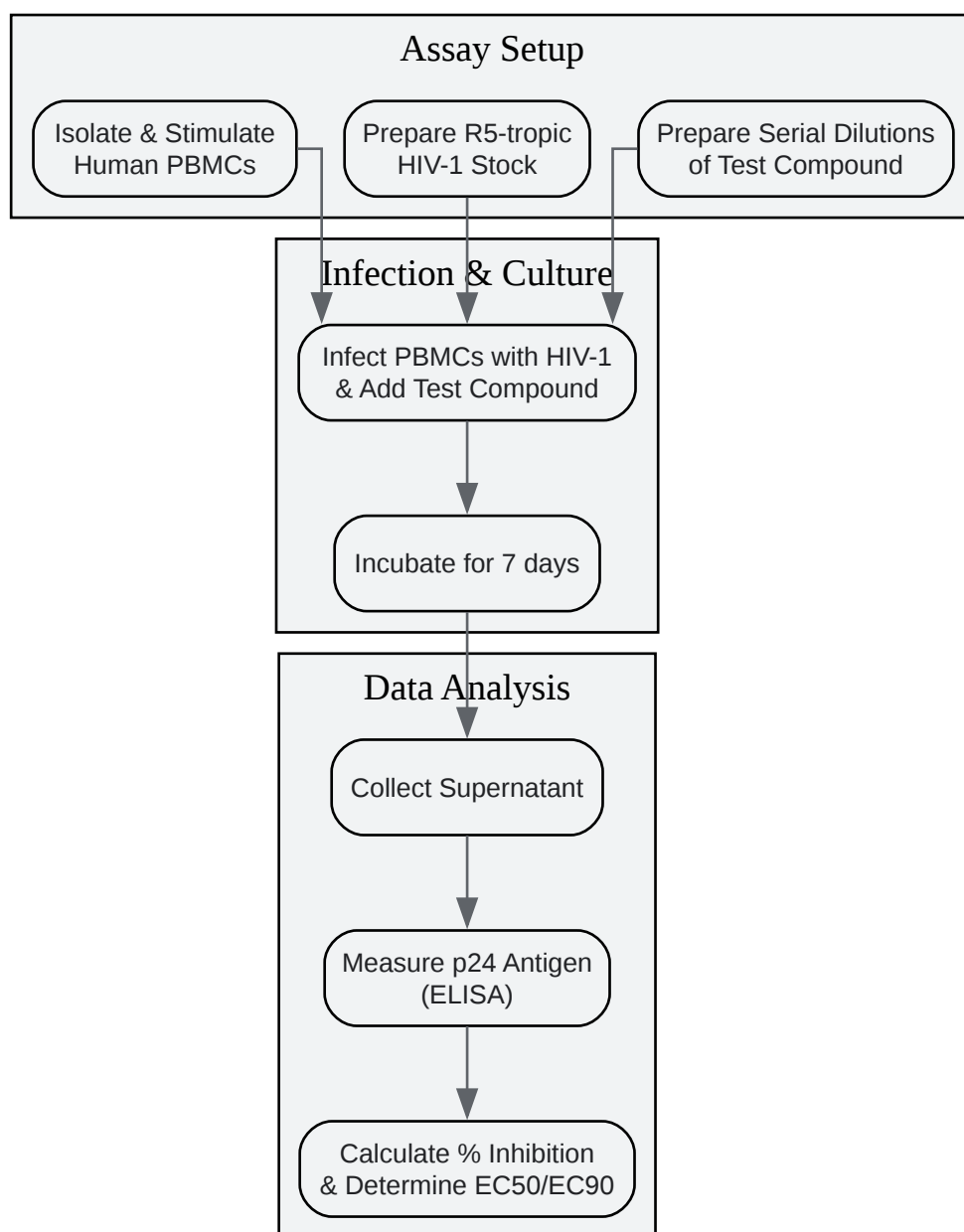
HIV-1 Entry Signaling Pathway and Inhibition by CCR5 Antagonists



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Caption: HIV-1 entry pathway and the mechanism of action of CCR5 antagonists.

Experimental Workflow for In Vitro Anti-HIV-1 Activity Assessment



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